6-bromo-4-N-(4-fluorophenyl)quinoline-3,4-diamine
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Overview
Description
6-bromo-4-N-(4-fluorophenyl)quinoline-3,4-diamine is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-N-(4-fluorophenyl)quinoline-3,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol and catalysts such as palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-N-(4-fluorophenyl)quinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium azide or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, which can have different biological and chemical properties .
Scientific Research Applications
6-bromo-4-N-(4-fluorophenyl)quinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-bromo-4-N-(4-fluorophenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
- 6-bromo-4-hydroxyquinoline
- 6-bromo-N-(4-fluorophenyl)-4-quinazolinamine
Uniqueness
Compared to similar compounds, 6-bromo-4-N-(4-fluorophenyl)quinoline-3,4-diamine has unique structural features that may confer distinct biological activities. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H11BrFN3 |
---|---|
Molecular Weight |
332.17 g/mol |
IUPAC Name |
6-bromo-4-N-(4-fluorophenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C15H11BrFN3/c16-9-1-6-14-12(7-9)15(13(18)8-19-14)20-11-4-2-10(17)3-5-11/h1-8H,18H2,(H,19,20) |
InChI Key |
XRXMKJVZLCSALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2N)Br)F |
Origin of Product |
United States |
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